Phenyl perfluorobutyl ketone

Übersicht

Beschreibung

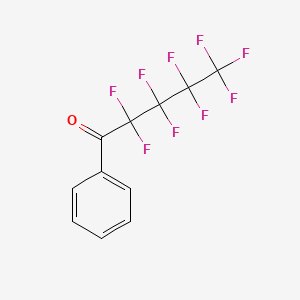

Phenyl perfluorobutyl ketone is a chemical compound known for its unique properties due to the presence of both phenyl and perfluorobutyl groups. The compound’s molecular formula is C11H5F9O, and it has a molecular weight of 324.15 g/mol . This compound is widely used in various fields, including organic synthesis and material science, due to its stability and reactivity.

Wirkmechanismus

Target of Action

It’s known that ketones, in general, can undergo oxidation reactions . The exact targets of Phenyl perfluorobutyl ketone could be determined through further experimental studies.

Mode of Action

Ketones are known to undergo oxidation reactions at extreme temperatures In the case of this compound, it might interact with its targets through similar mechanisms

Biochemical Pathways

Ketones are known to undergo oxidation reactions This suggests that this compound might affect pathways related to oxidation reactions

Pharmacokinetics

The solubility of phenol in perfluorooctyl bromide is enhanced by 1-(4-perfluorobutyl phenyl)-1-hexanone This suggests that this compound might have similar properties

Result of Action

The introduction of ketone moieties has been shown to widen the temperature window for the melt processing of cellulose This suggests that this compound might have similar effects

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the photodegradation of polymer materials, such as phenyl vinyl ketone polymers, represents a promising solution for addressing the challenges associated with plastic waste management within the environment This suggests that environmental factors such as light exposure might influence the action of this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl perfluorobutyl ketone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with perfluorobutyl iodide in the presence of a catalyst. Another method includes the use of perfluorobutyl chloride and phenyl lithium under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fluorination of phenyl butyl ketone using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is typically carried out under high pressure and temperature to ensure complete fluorination .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl perfluorobutyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorobutyric acid and phenyl acetic acid.

Reduction: Reduction of this compound can yield phenyl perfluorobutyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed:

Oxidation: Perfluorobutyric acid, phenyl acetic acid.

Reduction: Phenyl perfluorobutyl alcohol.

Substitution: Various substituted phenyl perfluorobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl perfluorobutyl ketone has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential use in drug development due to its unique chemical properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Vergleich Mit ähnlichen Verbindungen

Phenyl perfluorobutyl ketone is unique due to its combination of phenyl and perfluorobutyl groups. Similar compounds include:

Phenyl perfluoropropyl ketone: This compound has a shorter perfluoroalkyl chain, which affects its reactivity and stability.

Phenyl perfluorohexyl ketone: This compound has a longer perfluoroalkyl chain, leading to different physical and chemical properties.

Perfluorobutyl methyl ketone: This compound lacks the phenyl group, resulting in different reactivity and applications.

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research and industry.

Biologische Aktivität

Phenyl perfluorobutyl ketone (PPBK) is a compound of increasing interest in the fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of PPBK, including its mechanisms of action, biochemical pathways, and relevant research findings.

PPBK is synthesized through various methods, including the reaction of phenylmagnesium bromide with perfluorobutyl iodide or using perfluorobutyl chloride and phenyl lithium under controlled conditions. Industrial production often involves fluorination processes using agents like sulfur tetrafluoride under high pressure and temperature conditions.

The biological activity of PPBK is largely attributed to its ability to interact with various biochemical pathways:

- Oxidation Reactions : Ketones, including PPBK, can undergo oxidation reactions, which may lead to the formation of biologically active metabolites.

- Interaction with Enzymes : Research indicates that compounds similar to PPBK can inhibit enzymes such as carboxylesterases, which are crucial for metabolic processes. The hydration state of ketones has been shown to correlate with their inhibitory potency .

In Vitro Studies

- Cell Viability and Potency : In studies involving HepG2 cells, derivatives of phenyl ketones have demonstrated significant effects on cell viability and lipid metabolism. For instance, a related compound exhibited an EC50 value of 10.2 nM in reducing triglyceride accumulation in cells treated with palmitic acid .

- Oxidoreductase Activity : The modulation of oxidoreductase activity has been highlighted as a mechanism through which certain phenyl ketone derivatives exert their effects against conditions like nonalcoholic fatty liver disease (NAFLD) .

Case Studies

- A study focused on novel phenyl ketone derivatives revealed that compounds designed with specific substituents showed enhanced potency against NAFLD. The most potent compound significantly reduced total cholesterol and triglyceride levels in vitro and in vivo, suggesting a therapeutic potential for PPBK-related compounds .

Research Applications

PPBK has several applications across different fields:

- Chemistry : It serves as a reagent in organic synthesis for creating fluorinated compounds.

- Biology : Its unique chemical properties make it a candidate for drug development.

- Medicine : Ongoing research is exploring its potential as an intermediate in pharmaceuticals.

- Industry : It is utilized in producing specialty chemicals that require high thermal stability and resistance to chemical degradation.

Comparative Analysis

To better understand the uniqueness of PPBK, it can be compared with similar compounds:

| Compound | Structure Type | Reactivity/Properties |

|---|---|---|

| Phenyl perfluoropropyl ketone | Shorter perfluoroalkyl chain | Different reactivity |

| Phenyl perfluorohexyl ketone | Longer perfluoroalkyl chain | Varies in physical properties |

| Perfluorobutyl methyl ketone | Lacks phenyl group | Different reactivity/application |

PPBK stands out due to its balanced properties, making it suitable for various applications in scientific research and industry.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVIGFLVISQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022348 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-27-0 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.